![molecular formula C12H14N2 B11908152 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and an amine group at the 3rd position. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as 4-methylphenylhydrazine, with cyclopentanone. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-one, while reduction may produce 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indoline.
科学的研究の応用
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine involves its interaction with specific molecular targets. The amine group at the 3rd position can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function through competitive or non-competitive inhibition.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the amine group at the 3rd position.
1,2,3,4-Tetrahydrocyclopenta[b]indol-3-amine: Lacks the methyl group at the 7th position.
Uniqueness
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is unique due to the presence of both the methyl group at the 7th position and the amine group at the 3rd position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine |
InChI |
InChI=1S/C12H14N2/c1-7-2-5-11-9(6-7)8-3-4-10(13)12(8)14-11/h2,5-6,10,14H,3-4,13H2,1H3 |
InChIキー |
JMYXAMYQWGWWJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



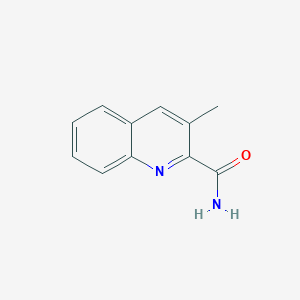
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
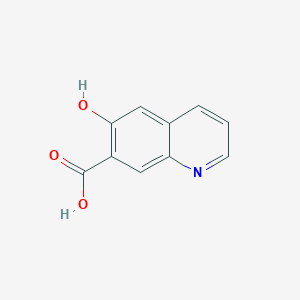



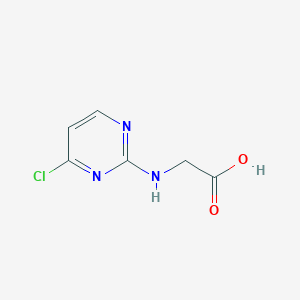
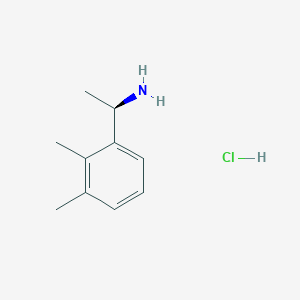

![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
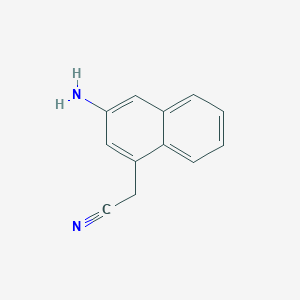

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
